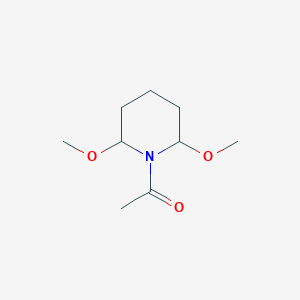
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is a chemical compound known for its unique structure and properties It belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups
Métodos De Preparación
The synthesis of 5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid involves several steps. One common method includes the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones with a primary amino group. This reaction is typically carried out in an aqueous medium in the presence of copper (II) and iron (II) salts, yielding a high purity product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid can be compared with other anthraquinone derivatives, such as:
1,4-Diamino-2,3-diphenoxyanthraquinone: Known for its use in dye production.
1,4-Diamino-2,3-dichloroanthraquinone: Used in the synthesis of disperse dyes.
Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulphonate: Another derivative with applications in dye production
Propiedades
Número CAS |
64910-87-8 |
|---|---|
Fórmula molecular |
C14H10N2O5S |
Peso molecular |
318.31 g/mol |
Nombre IUPAC |
5,8-diamino-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H10N2O5S/c15-7-4-5-8(16)12-11(7)13(17)6-2-1-3-9(22(19,20)21)10(6)14(12)18/h1-5H,15-16H2,(H,19,20,21) |
Clave InChI |
OFWMMSVWNXUBBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C=CC(=C3C2=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
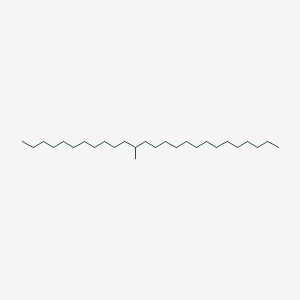
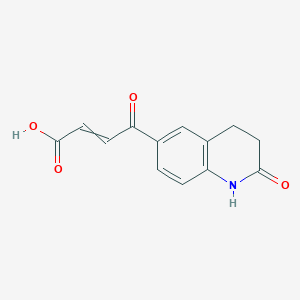
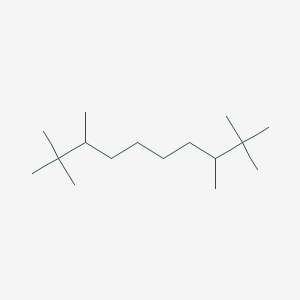
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
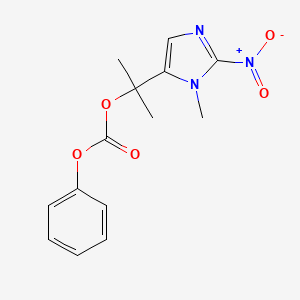
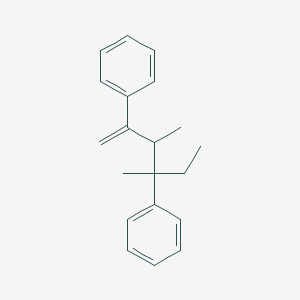
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
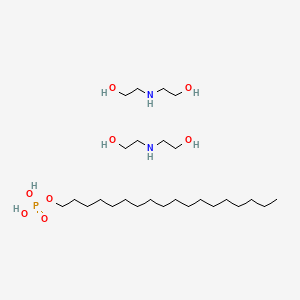
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
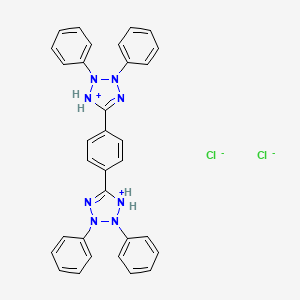
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
